A Technical Guide to the Structure-Activity Relationship of Non-Aminoglycoside Readthrough Compounds
A Technical Guide to the Structure-Activity Relationship of Non-Aminoglycoside Readthrough Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of non-aminoglycoside compounds that induce translational readthrough of premature termination codons (PTCs). It is designed to be a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of key molecular pathways and workflows to aid in the research and development of novel therapeutics for genetic disorders caused by nonsense mutations.
Introduction to Translational Readthrough and Non-Aminoglycoside Compounds
Nonsense mutations introduce a premature termination codon (PTC) into the coding sequence of a gene, leading to the production of a truncated, non-functional protein.[1] This can cause a wide range of genetic disorders, including Duchenne muscular dystrophy (DMD), cystic fibrosis (CF), and ataxia-telangiectasia (A-T).[1] One promising therapeutic strategy is the use of small molecules that can induce the ribosome to read through these PTCs, allowing for the synthesis of a full-length, functional protein.[1]
While aminoglycoside antibiotics were among the first compounds shown to induce readthrough, their clinical use is limited by toxicity.[2] This has spurred the development of non-aminoglycoside readthrough compounds (NAGs), which offer the potential for improved safety and efficacy.[2] This guide focuses on the SAR of these NAGs, with a particular emphasis on ataluren (B1667667) (formerly PTC124) and other emerging chemical scaffolds.
Mechanism of Action of Non-Aminoglycoside Readthrough Compounds
The primary mechanism of action for most non-aminoglycoside readthrough compounds is the selective induction of ribosomal readthrough at a PTC, without significantly affecting the termination process at normal stop codons.[1] This selectivity is crucial to avoid the production of abnormally elongated proteins from healthy genes.[1] The prevailing model suggests that these compounds interact with the ribosome's decoding center, reducing the efficiency of eukaryotic release factors (eRF1 and eRF3) in recognizing and terminating translation at a PTC.[1] This creates a window of opportunity for a near-cognate aminoacyl-tRNA to be incorporated at the nonsense codon, allowing translation to continue.[3]
Some compounds, such as SRI-41315, exhibit a novel mechanism by inducing the degradation of eRF1, thereby reducing the overall efficiency of translation termination and promoting readthrough at PTCs.[4][5] Another compound, amlexanox, has a dual activity of promoting readthrough and inhibiting nonsense-mediated mRNA decay (NMD), a cellular surveillance pathway that degrades transcripts containing PTCs.[6]
The NMD pathway is a critical cellular process that degrades mRNAs containing PTCs, thus preventing the accumulation of potentially harmful truncated proteins. Understanding this pathway is essential in the context of readthrough therapies, as NMD can reduce the amount of target mRNA available for therapeutic intervention.
Structure-Activity Relationship of Key Non-Aminoglycoside Compounds
The SAR of NAGs is an active area of research. Ataluren, a 1,2,4-oxadiazole (B8745197) benzoic acid derivative, has been extensively studied. Modifications to the oxadiazole core and the connected phenyl rings can significantly impact activity. For instance, the presence of a carboxyl group on the benzoic acid ring is thought to be important for its activity.
Other chemical scaffolds have also been identified. RTC13 is a 2-imino-1,3-thiazolidin-4-one derivative, while RTC14 is a Schiff base.[7] The diversity of these structures suggests that multiple pharmacophores can achieve readthrough activity.
The following table summarizes quantitative data for several non-aminoglycoside readthrough compounds from various studies. Efficacy is often dependent on the specific nonsense mutation, the surrounding nucleotide context, and the experimental model system used.
| Compound | Chemical Class | Model System | Gene (Mutation) | Concentration | Readthrough Efficiency / Protein Restoration | Reference |
| Ataluren (PTC124) | 1,2,4-Oxadiazole | HEK293 cells (LUC reporter) | Luciferase (TGA) | ~852 ng/mL | Maximum activity | [8] |
| Human myotubes (DMD) | Dystrophin (TGA, TAG) | 0.5–10 µg/mL | Dose-dependent increase | [8] | ||
| mdx mouse myoblasts | Dystrophin | 0.6–3 µg/mL | Dose-dependent increase | [8] | ||
| RTC13 | 2-imino-1,3-thiazolidin-4-one | Cell-free PTT-ELISA | ATM (TGA C) | <10 µM (EC50) | ~10% of G418 max activity | [7] |
| mdx mouse myotubes | Dystrophin | 10-20 µM | Significant dystrophin induction | [7] | ||
| mdx mouse (in vivo) | Dystrophin | Systemic admin. | Partial restoration, improved muscle function | [1] | ||
| RTC14 | Schiff base | Cell-free PTT-ELISA | ATM (TGA C) | <10 µM (EC50) | ~10% of G418 max activity | [7] |
| mdx mouse myotubes | Dystrophin | 10-20 µM | Significant dystrophin induction | [7] | ||
| TC007 | Aminoglycoside-like | HEK293 cells (reporter) | DNAH5, DNAH11 | Not specified | 2-2.5 fold increase | [3] |
| SMA mouse model | SMN | 30 mg/kg (ICV) | ~31% increase in lifespan | [9] | ||
| Amlexanox | Aminopyridine | Calu-6, DMD, 6CFSMEo- cells | p53, Dystrophin, CFTR | Not specified | Increased full-length protein | [6] |
| AGU patient cells | AGA (Trp168X) | Not specified | Increased AGA activity | [10] | ||
| SRI-41315 | Not specified | Human cell lines (NanoLuc reporter) | NanoLuc | Not specified | Greater efficiency than SRI-37240 | [9] |
| Primary HBE cells | CFTR | Not specified | Synergistic with G418 | [4] | ||
| GJ071/GJ072 | Not specified | A-T patient cells | ATM (TGA, TAG, TAA) | Not specified | Activity comparable to PTC124 | [11] |
Experimental Protocols
Accurate assessment of readthrough efficiency is paramount. The following are detailed methodologies for key experiments cited in the study of non-aminoglycoside readthrough compounds.
This cell-based assay is widely used to quantify the readthrough of a specific PTC. It employs a vector containing a reporter gene (e.g., Firefly luciferase) with an engineered PTC, and a second reporter gene (e.g., Renilla luciferase) without a PTC as an internal control for transfection efficiency and cell viability.
Experimental Workflow: Dual-Luciferase Assay
Protocol:
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Cell Culture and Transfection:
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Plate cells (e.g., HEK293) in a 96-well plate to achieve 70-80% confluency on the day of transfection.
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Co-transfect cells with a Firefly luciferase reporter plasmid containing the PTC of interest and a Renilla luciferase control plasmid using a suitable transfection reagent.
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Compound Treatment:
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24 hours post-transfection, replace the medium with fresh medium containing the non-aminoglycoside readthrough compound at various concentrations. Include a vehicle control (e.g., DMSO).
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Incubate for 24-48 hours.
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Cell Lysis:
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Remove the medium and wash the cells with PBS.
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Add 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
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Luminometry:
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Transfer 20 µL of cell lysate to a white-walled 96-well plate.
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Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the Firefly luminescence.
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Add 100 µL of Stop & Glo® Reagent to each well to quench the Firefly reaction and initiate the Renilla reaction. Measure the Renilla luminescence.[12]
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-
Data Analysis:
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Calculate the ratio of Firefly to Renilla luminescence for each well to normalize for transfection efficiency.
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Express readthrough efficiency as the fold change in the normalized ratio for compound-treated cells compared to vehicle-treated cells.
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Western blotting provides direct evidence of the restoration of full-length protein in response to readthrough compound treatment. The detection of the high molecular weight dystrophin protein (427 kDa) requires specific optimization.
Protocol:
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Protein Extraction:
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Harvest treated cells or muscle tissue and lyse in RIPA buffer supplemented with protease inhibitors.
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Determine protein concentration using a BCA assay.
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SDS-PAGE:
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Denature 20-50 µg of protein per sample by heating in Laemmli sample buffer.
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Separate proteins on a large-format 3-8% Tris-acetate SDS-polyacrylamide gel to resolve high molecular weight proteins.
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Protein Transfer:
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Transfer the separated proteins to a nitrocellulose or PVDF membrane overnight at 4°C.
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Immunoblotting:
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Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
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Incubate the membrane with a primary antibody specific for the C-terminus of dystrophin (to detect full-length protein) overnight at 4°C.
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Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection and Analysis:
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Quantify the band intensity for dystrophin and normalize it to a loading control protein (e.g., actin or spectrin) to determine the relative amount of restored dystrophin.[1]
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Conclusion and Future Directions
The development of non-aminoglycoside readthrough compounds represents a significant advancement in the potential treatment of genetic diseases caused by nonsense mutations. The diverse chemical scaffolds identified to date highlight the potential for discovering novel and more potent readthrough agents. A thorough understanding of the structure-activity relationships of these compounds is crucial for their optimization.
Future research should focus on:
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Identifying the precise molecular targets of these compounds within the ribosome.
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Elucidating the factors that govern the compound and mutation-specific efficacy of readthrough.
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Developing compounds with improved pharmacokinetic and safety profiles.
The continued application of the experimental approaches detailed in this guide will be instrumental in advancing the field of translational readthrough therapeutics.
References
- 1. Read-through compound 13 restores dystrophin expression and improves muscle function in the mdx mouse model for Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CFTR Expression Regulation by the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Properties of Non-Aminoglycoside Compounds Used to Stimulate Translational Readthrough of PTC Mutations in Primary Ciliary Dyskinesia [mdpi.com]
- 4. Research & Innovation | UAB News [uab.edu]
- 5. The eRF1 degrader SRI-41315 acts as a molecular glue at the ribosomal decoding center - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nonaminoglycoside compounds induce readthrough of nonsense mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factors influencing readthrough therapy for frequent cystic fibrosis premature termination codons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of a read-through promoting compound in a severe mouse model of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmaceuticals Promoting Premature Termination Codon Readthrough: Progress in Development [mdpi.com]
- 11. A New Series of Small Molecular Weight Compounds Induce Read Through of All Three Types of Nonsense Mutations in the ATM Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dual-Luciferase® Reporter Assay System Protocol [promega.com]
